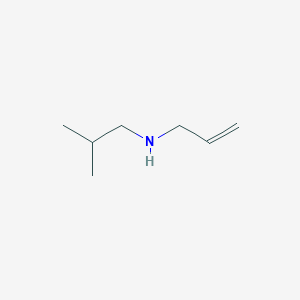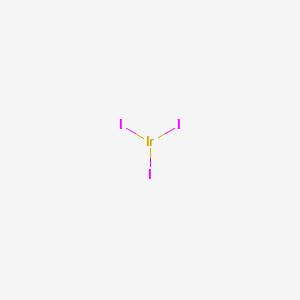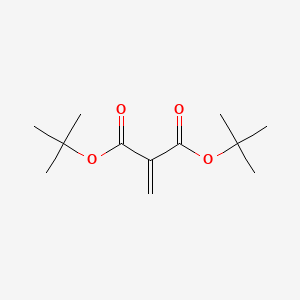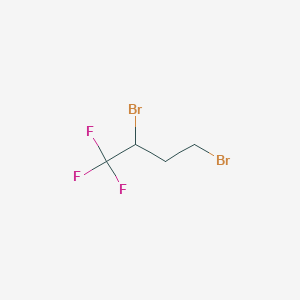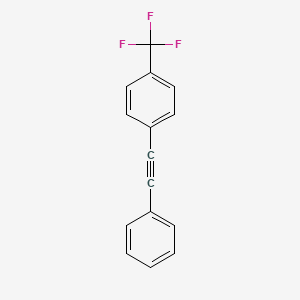
Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-: is a compound that features a benzene ring substituted with a phenylethynyl group at the 1-position and a trifluoromethyl group at the 4-position. This compound is of interest due to the unique properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its role in enhancing the stability and bioactivity of organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistency and safety in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially or fully reduced fluoromethyl derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators due to the trifluoromethyl group’s ability to enhance binding affinity and metabolic stability .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like increased chemical resistance and thermal stability .
Wirkmechanismus
The mechanism by which Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- exerts its effects is largely dependent on the specific application. In medicinal chemistry, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. This interaction often involves the formation of hydrogen bonds or van der Waals forces with the target molecule, leading to inhibition or modulation of its activity .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(phenylethynyl)-3-(trifluoromethyl)-
- Benzene, 1-(phenylethynyl)-2-(trifluoromethyl)-
- Benzene, 1-(phenylethynyl)-4-(difluoromethyl)-
Uniqueness: The unique positioning of the trifluoromethyl group at the 4-position in Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- significantly influences its electronic properties and reactivity compared to its isomers. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties, making each compound distinct in its applications .
Eigenschaften
IUPAC Name |
1-(2-phenylethynyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHFZQHSVAXZFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464092 |
Source


|
| Record name | Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-99-0 |
Source


|
| Record name | Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)
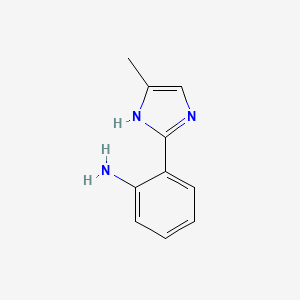

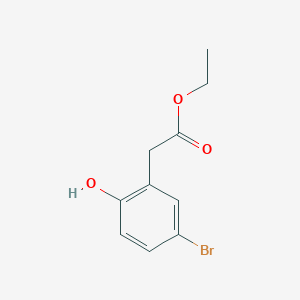
![4-[Hydroxy(4-methylphenyl)methyl]benzonitrile](/img/structure/B1610293.png)

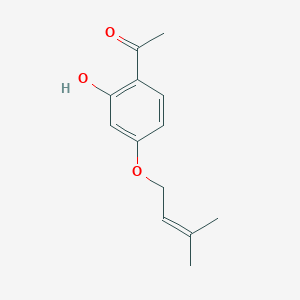
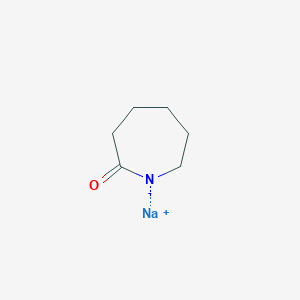
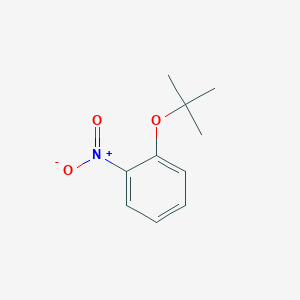
![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)
